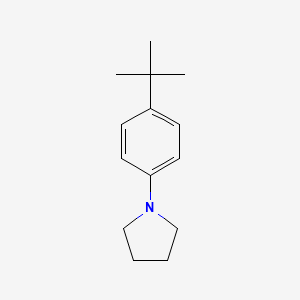
1-(4-Tert-butylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)pyrrolidine typically involves the reaction of 4-tert-butylphenyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for better control over reaction conditions, leading to higher purity and reduced by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-alkylated pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their function. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
4-tert-Butylphenol: A related compound with a tert-butyl group attached to a phenol ring.
N-alkylated Pyrrolidines: Compounds with various alkyl groups attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness: 1-(4-Tert-butylphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-tert-butylphenyl group, which confer distinct steric and electronic properties. This combination enhances its potential as a versatile scaffold in drug discovery and material science .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
VPXKSMHKVUAWOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















